(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
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Overview
Description
(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that features a unique combination of an oxetane ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the triazole moiety. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by a click reaction to introduce the triazole ring. The final step involves the conversion of the free amine to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxetane derivative with additional oxygen functionalities, while reduction could lead to a more saturated triazole ring .
Scientific Research Applications
(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of (1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)oxetane: Similar in structure but lacks the triazole ring.
Oxetan-3-ylmethanamine: Another related compound with a similar core structure.
3-Aminooxetane: Contains an oxetane ring but differs in its functional groups
Uniqueness
(1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to the combination of the oxetane and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[1-(oxetan-3-yl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c7-1-5-2-10(9-8-5)6-3-11-4-6;/h2,6H,1,3-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATQGDHCRTWBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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